molecular formula C22H21N5O4S B2875835 N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-28-0

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2875835
CAS No.: 894061-28-0
M. Wt: 451.5
InChI Key: WACZZZROUTXPAG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21N5O4S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 894061-28-0

The structure includes a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

  • Mechanism of Action : The presence of the 1,2,4-triazole ring in the compound suggests potential antifungal and antibacterial properties. Compounds with similar structures have been reported to inhibit key enzymes in microbial metabolism.
  • Research Findings : A study highlighted that derivatives of 1,2,4-triazole exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends.

Anticancer Activity

  • In Vitro Studies : Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines .
  • Case Studies : In a specific case involving related triazole compounds, IC50 values were reported in the micromolar range against human cancer cell lines . Further studies are needed to evaluate the specific activity of our compound against different cancer types.

Anti-inflammatory Activity

  • COX Inhibition : Some studies suggest that triazole derivatives may possess anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes . This mechanism could be relevant for this compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence biological activity. For instance:

  • Substituents on the methoxy groups can enhance solubility and bioavailability.
  • The position of substituents can affect receptor binding affinity and selectivity.

A detailed analysis of similar compounds shows that introducing electron-donating groups tends to increase antimicrobial potency .

Summary Table of Biological Activities

Activity TypeFindings
AntibacterialSignificant activity against S. aureus and E. coli (IC50 < 10 µM)
AnticancerInduces apoptosis in various cancer cell lines; specific IC50 values pending
Anti-inflammatoryPotential COX inhibition; further studies required

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-15-6-4-5-14(11-15)17-9-10-20-24-25-22(27(20)26-17)32-13-21(28)23-18-8-7-16(30-2)12-19(18)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACZZZROUTXPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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